molecular formula C6H3BrF2O B1278163 5-Bromo-2,4-difluorophenol CAS No. 355423-48-2

5-Bromo-2,4-difluorophenol

Cat. No. B1278163
M. Wt: 208.99 g/mol
InChI Key: ZLUWZDGMZGVBGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated phenols typically involves the direct halogenation of phenol or its derivatives. For instance, the synthesis of 5-bromo-2,3-dimethylphenol was achieved by bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation . Although the exact synthesis of 5-Bromo-2,4-difluorophenol is not described, similar methodologies could potentially be applied, with appropriate modifications to protect the fluorine substituents during the bromination process.

Molecular Structure Analysis

The molecular structure of halogenated phenols can be determined using techniques such as X-ray diffraction, as demonstrated for related compounds . These structures often exhibit interesting features like hydrogen bonding and halogen bonding, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

Halogenated phenols participate in various chemical reactions, including carbon-carbon coupling , which is a cornerstone in organic synthesis. The presence of halogen atoms on the aromatic ring can make these compounds suitable for further functionalization through nucleophilic aromatic substitution or via the formation of organometallic intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the substituents on the aromatic ring. For example, the introduction of bromine and fluorine atoms can significantly alter the electron distribution, acidity, and reactivity of the phenolic hydroxyl group. The crystal structures of related compounds show that halogen bonding and π-π stacking can affect the solid-state packing and, consequently, the melting points and solubility . The electronic properties, such as absorption spectra and nonlinear optical properties, can be studied using computational methods like density functional theory (DFT) .

Scientific Research Applications

Synthesis and Organic Chemistry

  • 5-Bromo-2,4-difluorophenol is used in the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones. This process is significant for the synthesis of bromo-substituted 2-cyclopenten-1-ones, which are important synthons in organic synthesis and the preparation of a variety of useful substances (Shirinian et al., 2012).

Chemical Functionalization

  • It is utilized in the functionalization of difluorophenols and trifluorophenols, converting them into di- or trifluorinated hydroxybenzoic acids. This method demonstrates the potential of an organometallic approach to diversity-oriented synthesis (Marzi et al., 2004).

Biochemical Research

  • In biochemical studies, the compound is used for the synthesis, conformational analysis, and evaluation of benzo[1,5]thiazepines as potential α-Glucosidase and/or α-Amylase inhibitors. This application is crucial in exploring new therapeutic agents for diseases like diabetes (Nkoana et al., 2022).

Spectroscopy and Optical Studies

  • 5-Bromo-2,4-difluorophenol is involved in spectroscopic and optical studies. It aids in understanding molecular structures and their interactions at a chemical level, as well as in applications related to non-linear optical properties (Vural & Kara, 2017).

Photoreaction Mechanisms

  • This compound is instrumental in studying photoreaction mechanisms, especially in low-temperature matrix-isolation infrared spectroscopy. Such research helps in understanding the behavior of chemicals under different light and temperature conditions (Akai et al., 2002).

Safety And Hazards

5-Bromo-2,4-difluorophenol is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

5-bromo-2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUWZDGMZGVBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431465
Record name 5-Bromo-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-difluorophenol

CAS RN

355423-48-2
Record name 5-Bromo-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-difluorophenol
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